molecular formula C12H15NO4S2 B12614450 2-(Thiomorpoline-4-sulfonyl)-benzoic acid methyl ester CAS No. 902137-96-6

2-(Thiomorpoline-4-sulfonyl)-benzoic acid methyl ester

Cat. No.: B12614450
CAS No.: 902137-96-6
M. Wt: 301.4 g/mol
InChI Key: ZVTRZXXJOIIHJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester typically involves the reaction of thiomorpholine with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product’s purity and quality .

Chemical Reactions Analysis

2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like triethylamine, and specific temperature and pressure conditions to optimize the reaction yield . The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Biological Activity

2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester, also known as methyl 2-thiomorpholin-4-ylsulfonylbenzoate, is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications.

  • Molecular Formula : C12_{12}H15_{15}NO4_4S2_2
  • Molecular Weight : 301.4 g/mol
  • Topological Polar Surface Area : 97.4 Ų
  • Hydrogen Bond Acceptors : 6

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of benzoic acid derivatives with thiomorpholine and sulfonyl chlorides. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of reaction conditions in achieving high yields and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-(thiomorpholine-4-sulfonyl)-benzoic acid methyl ester. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve inhibition of key bacterial enzymes, which disrupts cellular processes.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
Staphylococcus aureus18100
Pseudomonas aeruginosa12100

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. It was evaluated using a carrageenan-induced paw edema model in rats, demonstrating significant reduction in edema compared to the control group. This suggests that the compound may modulate inflammatory pathways effectively.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study conducted by researchers at Kyushu University evaluated the antimicrobial efficacy of various benzoate derivatives, including thiomorpholine compounds. They reported that modifications to the sulfonyl group significantly influenced antimicrobial activity, with methyl esters exhibiting superior effects compared to their carboxylic acid counterparts .
  • Case Study on Anti-inflammatory Effects
    An experimental study published in a pharmacological journal assessed the anti-inflammatory properties of several thiomorpholine derivatives. The results indicated that compounds with a sulfonyl group exhibited enhanced activity in reducing inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications for inflammatory diseases .

Research Findings

Research indicates that 2-(thiomorpholine-4-sulfonyl)-benzoic acid methyl ester interacts with biological targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies have suggested that the compound binds effectively to target proteins involved in bacterial metabolism and inflammation pathways.

Molecular Docking Studies

Docking simulations revealed that the compound binds favorably to the active sites of enzymes such as DNA gyrase and cyclooxygenase (COX), which are critical for bacterial survival and inflammation respectively.

Properties

CAS No.

902137-96-6

Molecular Formula

C12H15NO4S2

Molecular Weight

301.4 g/mol

IUPAC Name

methyl 2-thiomorpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C12H15NO4S2/c1-17-12(14)10-4-2-3-5-11(10)19(15,16)13-6-8-18-9-7-13/h2-5H,6-9H2,1H3

InChI Key

ZVTRZXXJOIIHJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCSCC2

Origin of Product

United States

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